

An In-depth Technical Guide to Abx-002 (Elunetirom)

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Compound of Interest

Compound Name: Abx-002

Cat. No.: B10860905

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Abstract

Abx-002, also known as Elunetirom or MA-JD21, is a novel, orally administered, selective thyroid hormone receptor beta (THR- β) agonist currently under investigation as an adjunctive treatment for major depressive disorder (MDD). Developed by Autobahn Therapeutics, **Abx-002** is a central nervous system (CNS)-permeable prodrug designed to be converted to its active metabolite, **ABX-002A**, within the brain. This targeted approach aims to harness the therapeutic potential of thyroid hormone signaling in depression while minimizing peripheral side effects. This document provides a comprehensive overview of the publicly available technical information regarding **Abx-002**, including its molecular structure, synthesis, mechanism of action, and clinical trial data.

Molecular Structure

The fundamental characteristics of the **Abx-002** molecule are detailed below.

Property	Value
IUPAC Name	2-[3,5-dichloro-4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]phenoxy]-N-methylacetamide
Molecular Formula	C ₁₉ H ₂₁ Cl ₂ NO ₃
Molecular Weight	382.28 g/mol
CAS Number	2156649-32-8
SMILES	<chem>CC(C)c1cc(Cc2c(Cl)cc(OC(=O)CN)cc2Cl)ccc1O</chem>
Synonyms	Elunetirom, MA-JD21

Synthesis

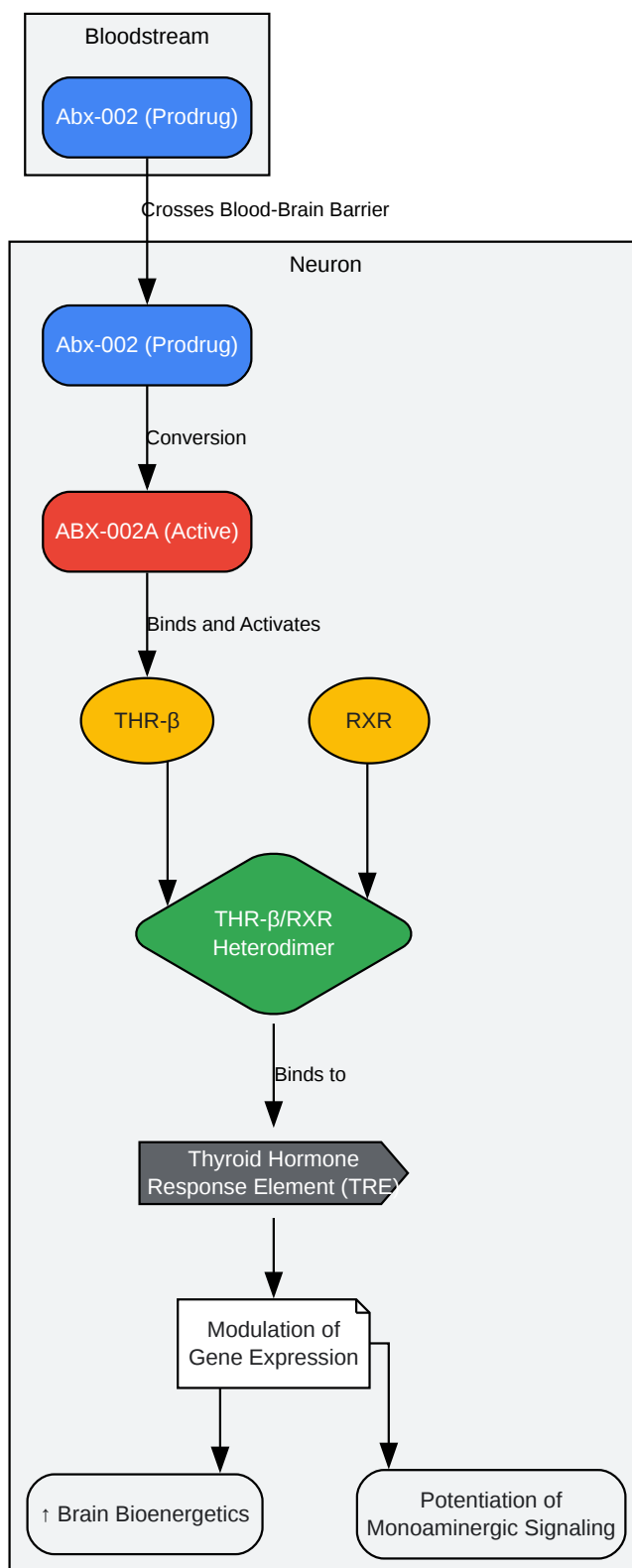
A detailed, step-by-step synthesis protocol for **Abx-002** is not publicly available and is likely considered proprietary information by the manufacturer. However, based on the molecular structure, the synthesis would logically involve the coupling of a substituted phenol with an N-methyl-2-chloroacetamide derivative. Patent literature for similar thyroid hormone receptor beta agonists suggests multi-step synthetic routes that may involve Williamson ether synthesis or other coupling reactions to form the core ether linkage.

Mechanism of Action & Signaling Pathway

Abx-002 is a selective agonist of the thyroid hormone receptor beta (THR-β), a nuclear receptor that plays a crucial role in the regulation of gene expression in response to thyroid hormones. In the central nervous system, THR-β signaling is implicated in the modulation of neuronal function and metabolism. The proposed mechanism of action for **Abx-002** in the context of major depressive disorder involves the potentiation of monoaminergic signaling and the regulation of brain bioenergetics.

As a prodrug, **Abx-002** is designed to cross the blood-brain barrier, where it is then converted to its active form, **ABX-002A**. This active metabolite then binds to and activates THR-β. Upon activation, the receptor can form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.

Below is a diagram illustrating the proposed signaling pathway of **Abx-002**.



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Caption: Proposed signaling pathway of **Abx-002** in a neuron.

Experimental Protocols & Data

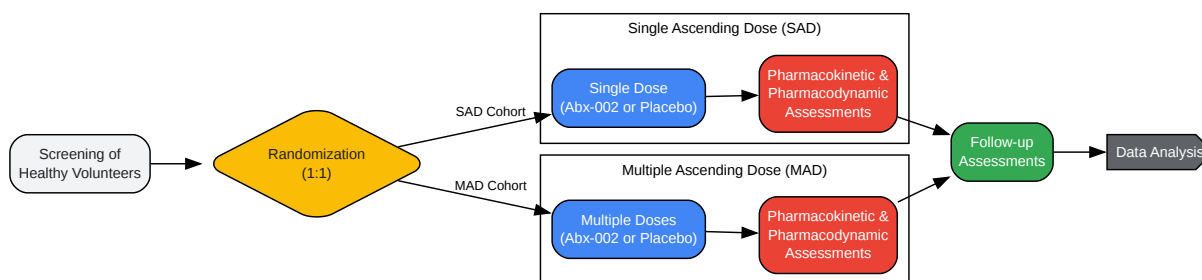
Phase 1 Clinical Trial

Autobahn Therapeutics has completed a Phase 1 clinical trial of **Abx-002** in healthy volunteers.

[1][2]

- Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.[1]
- Participants: Healthy volunteers.
- Objectives: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Abx-002**.

Experimental Workflow:



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Caption: High-level workflow of the Phase 1 clinical trial for **Abx-002**.

Quantitative Data

Detailed quantitative pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life from the Phase 1 trial have not been publicly disclosed. The company has reported that **Abx-**

002 demonstrated "acceptable, dose-proportional pharmacokinetics" across the tested dose ranges.[1] More detailed results were slated for presentation at the American Society of Clinical Psychopharmacology (ASCP) Annual Meeting in May 2025.[1][2]

The dose ranges evaluated in the Phase 1 study are summarized below.

Study Arm	Dose Range
Single Ascending Dose (SAD)	0.0075 mg to 0.15 mg
Multiple Ascending Dose (MAD)	0.0028 mg to 0.0056 mg

Summary and Future Directions

Abx-002 represents a promising, targeted approach for the adjunctive treatment of major depressive disorder. Its mechanism as a selective THR- β agonist offers the potential for efficacy with an improved safety profile compared to non-selective thyroid hormone therapies. The completion of the Phase 1 trial with positive safety and tolerability findings marks a significant milestone in its development.

Further disclosure of the quantitative pharmacokinetic and pharmacodynamic data will be crucial for a more complete understanding of its clinical profile. The planned Phase 2 trials will provide the first insights into the efficacy of **Abx-002** in patients with MDD. As a novel agent in the landscape of depression treatment, the continued development of **Abx-002** warrants close attention from the research and clinical communities.

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References

- 1. Autobahn Therapeutics' ABX-002 Shows Promising Phase 1 Results for Depression Treatment [trial.medpath.com]
- 2. autobahntx.com [autobahntx.com]

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